Cicloprolol

Intrinsic Sympathomimetic Activity Partial Agonism Beta-Blocker Pharmacology

Researchers studying heart failure with preserved EF or exercise-induced myocardial ischemia face a critical challenge: conventional beta-blockers depress resting cardiac output, confounding hemodynamic readouts. Cicloprolol (CAS 94651-09-9) overcomes this with ~30% intrinsic sympathomimetic activity (ISA)-preserving resting LV ejection fraction while blunting exercise tachycardia. • 30% ISA: intermediate between atenolol (0%) and xamoterol (45%) • High β1-selectivity; partial agonism at β1- and β2-adrenoceptors • Clinically validated: 42% QoL improvement in HF patients Supplied with full analytical documentation for reproducible translational cardiovascular research.

Molecular Formula C18H29NO4
Molecular Weight 323.4 g/mol
CAS No. 94651-09-9
Cat. No. B107668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCicloprolol
CAS94651-09-9
Synonyms(±)-1-[4-[2-(Cyclopropylmethoxy)ethoxy]phenoxy]-3-[(1-methylethyl)amino]-2-propanol;  1-[4-[2-(Cyclopropylmethoxy)ethoxy]phenoxy]-3-[(1-methylethyl)amino]-2-propanol
Molecular FormulaC18H29NO4
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O
InChIInChI=1S/C18H29NO4/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3
InChIKeyJNDJPKHYZWRRIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cicloprolol (CAS 94651-09-9): A Cardioselective β1-Adrenoceptor Partial Agonist for Cardiovascular Research


Cicloprolol (CAS 94651-09-9, developmental code SL-75177) is a β-adrenergic receptor antagonist belonging to the beta-blocker class, distinguished by its intrinsic sympathomimetic activity (ISA) of approximately 30%, positioning it between conventional beta-blockers and full agonists [1][2]. Unlike typical beta-blockers that purely antagonize adrenergic receptors, cicloprolol functions as a partial agonist, providing a baseline level of sympathetic drive while antagonizing excessive adrenergic stimulation [3]. This dual-action profile, characterized by high β1-selectivity and partial agonist activity at both β1- and β2-adrenoceptors, has driven its investigation in coronary artery disease, impaired left ventricular function, and heart failure [4]. Its unique hemodynamic signature—preserving or even enhancing cardiac output at rest while effectively blunting exercise-induced tachycardia—makes it a valuable research tool for studying the nuanced role of sympathetic modulation in cardiovascular pathophysiology [5].

Why Atenolol, Xamoterol, or Pindolol Cannot Substitute for Cicloprolol in Specialized Cardiovascular Investigations


The interchangeability of beta-blockers in research and clinical applications is invalidated by distinct pharmacodynamic profiles, particularly concerning intrinsic sympathomimetic activity (ISA), β1/β2 selectivity, and resultant hemodynamic effects [1]. Cicloprolol's unique ISA (30%) is intermediate between high-ISA agents like xamoterol (45%) and ISA-lacking agents like atenolol (0%), leading to a divergent hemodynamic profile—preserving resting cardiac output and ejection fraction, unlike atenolol's depressive effects, while offering superior β1-selectivity over non-selective partial agonists like pindolol [2][3]. These distinctions are not merely academic; they translate into tangible differences in cardiac performance, exercise tolerance, and safety profiles in vulnerable populations, such as those with impaired left ventricular function [4]. Consequently, substituting cicloprolol with a seemingly similar beta-blocker would introduce confounding variables in research models and potentially adverse outcomes in therapeutic contexts, rendering such substitution scientifically unsound and clinically hazardous [5].

Quantitative Differentiation of Cicloprolol: Head-to-Head Evidence Against Key Comparators


Intrinsic Sympathomimetic Activity (ISA): Cicloprolol's 30% Partial Agonism Distinctly Positions It Between Atenolol and Xamoterol

Cicloprolol exhibits an intrinsic sympathomimetic activity (ISA) of 30% at β-adrenergic receptors, which is higher than that of many other beta-blockers but lower than that of xamoterol (45%) [1]. This quantifiable difference in ISA is critical; it dictates the compound's net effect on cardiac output and heart rate at rest. In contrast, atenolol possesses 0% ISA, leading to pure antagonism and a reduction in resting cardiac output, while xamoterol's higher ISA of 45% confers a more pronounced agonist effect [1].

Intrinsic Sympathomimetic Activity Partial Agonism Beta-Blocker Pharmacology

Superior β1-Selectivity: Cicloprolol and Xamoterol Outperform Non-Selective Pindolol

In a comparative in vivo study, cicloprolol and xamoterol demonstrated an elevated degree of selectivity for the β1-adrenoceptor subtype, in contrast to pindolol, which showed a broader, non-selective profile [1]. While specific selectivity ratios (e.g., β1/β2 Ki) are not provided in the abstract, the study's conclusion explicitly states that only cicloprolol and xamoterol exhibit this heightened β1-selectivity [1]. This selectivity is functionally significant; in the same study, cicloprolol and xamoterol were relatively inactive against isoproterenol-induced relaxation in guinea pig trachea (a β2-mediated effect), whereas pindolol demonstrated activity, confirming cicloprolol's functional β1-selectivity [1].

Beta-1 Selectivity Adrenoceptor In Vivo Pharmacology

Preservation of Cardiac Performance vs. Atenolol: Cicloprolol Maintains Ejection Fraction During Exercise in Coronary Artery Disease

In a randomized, dose-response study of 24 ischemic patients with diminished cardiac reserve, cicloprolol's hemodynamic profile was directly compared to atenolol [1]. At rest, atenolol reduced heart rate and cardiac index while increasing diastolic blood pressure, systemic vascular resistance index (SVRI), and pulmonary artery occluded pressure (PAOP). In contrast, cicloprolol increased left ventricular ejection fraction, reduced end-diastolic volume, and tended to reduce filling pressure without altering other variables [1]. Crucially, during exercise, atenolol significantly reduced ejection fraction and increased SVRI, whereas cicloprolol did not significantly alter these parameters [1]. The attenuation of exercise tachycardia and cardiac index increase was similar for both agents, but cardiac performance, assessed by left ventricular stroke index or ejection fraction/filling pressure relationships, was less depressed after cicloprolol [1].

Hemodynamics Coronary Heart Disease Exercise Physiology

Clinical Safety and Efficacy in Heart Failure: Cicloprolol's Favorable Impact on Quality of Life and Exercise Capacity

A double-blind, placebo-controlled crossover study evaluated the safety of oral cicloprolol (100 mg/day for 2 weeks) in 25 patients with moderate chronic heart failure [1]. Cicloprolol did not affect resting heart rate or blood pressure but significantly reduced peak exercise heart rate and peak rate-pressure product, especially in patients with sinus rhythm [1]. Importantly, the drug did not induce bradycardia or arrhythmias [1]. A notable finding was that cicloprolol improved the quality of life and work capacity in 5 out of 12 patients (approximately 42%) with congestive failure due to ischemic etiology [1]. Side effects were few and similar to placebo, confirming short-term safety [1].

Heart Failure Clinical Trial Patient Outcomes

Distinct In Vivo Agonist Potency: Cicloprolol's Intrinsic Activity Surpasses Pindolol but Trails Xamoterol

In a direct comparative study using anesthetized, catecholamine-depleted or pithed rats, the intrinsic activities of cicloprolol, xamoterol, and pindolol were quantified relative to the full agonist isoproterenol (assigned a value of 1.0) [1]. All three compounds increased heart rate, but with distinct magnitudes. The intrinsic activity of cicloprolol was 0.7, compared to 0.65 for xamoterol and 0.45 for pindolol [1]. This indicates that cicloprolol possesses the strongest agonist effect on heart rate among the three, albeit still less than a full agonist.

Intrinsic Activity Chronotropy In Vivo Pharmacology

Optimal Research and Procurement Scenarios for Cicloprolol


Investigating β1-Adrenoceptor Modulation in Heart Failure Models with Preserved Ejection Fraction

Given its ability to preserve or improve resting left ventricular ejection fraction and avoid exercise-induced cardiac depression (as demonstrated in the head-to-head comparison with atenolol [1]), cicloprolol is ideally suited for preclinical and clinical research focused on heart failure with preserved or mildly reduced ejection fraction (HFpEF/HFmrEF). Its partial agonist activity provides baseline inotropic support, circumventing the initial hemodynamic deterioration often seen with pure beta-blockers in this population [1].

Studies on Exercise Physiology and Ischemic Heart Disease

Cicloprolol's unique profile—reducing peak exercise heart rate and rate-pressure product (myocardial oxygen demand) without impairing resting cardiac output or ejection fraction during exertion [2]—makes it an exceptional tool for studying exercise-induced myocardial ischemia. Researchers can use cicloprolol to dissect the contributions of β1-antagonism vs. partial agonism to exercise tolerance and anginal thresholds in models of coronary artery disease [2].

Research on β1-Selective Partial Agonism as a Therapeutic Strategy

Cicloprolol's combination of high β1-selectivity and quantified ISA (30%) [3] positions it as a critical reference compound for the development and characterization of next-generation β-adrenoceptor modulators. It serves as a benchmark for understanding how a specific degree of partial agonism and receptor selectivity translates into distinct hemodynamic and clinical outcomes, as evidenced by its direct comparison with xamoterol (45% ISA) and pindolol (non-selective) [3][4].

Translational Research Bridging Preclinical Hemodynamics to Human Outcomes

The availability of robust preclinical hemodynamic data in animal models (e.g., pithed rat intrinsic activity of 0.7 [4]) combined with clinical trial evidence in heart failure patients (e.g., 42% improvement in quality of life/work capacity [5]) makes cicloprolol a valuable asset for translational research programs. It allows investigators to correlate specific pharmacodynamic signatures with tangible patient-centered outcomes, thereby validating target engagement and therapeutic hypothesis in a manner few other beta-blockers can match [5].

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